

ADAM9-Targeted ADC Technical Support Center

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Compound of Interest		
Compound Name:	CI-936	
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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the limitations of ADAM9 as a target for Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: Why is ADAM9 considered a promising target for ADC therapy?

A1: ADAM9 (A Disintegrin and Metalloproteinase 9) is an attractive target for ADC therapy due to its significant overexpression in a variety of solid tumors compared to normal tissues, including non-small cell lung, pancreatic, gastric, breast, ovarian, and colorectal cancers.[1][2] This differential expression suggests a therapeutic window for selectively delivering cytotoxic payloads to cancer cells. Furthermore, preclinical studies have shown that anti-ADAM9 antibodies are efficiently internalized by tumor cells, a critical step for the intracellular release of the ADC's cytotoxic payload.[1][2] ADAM9 is implicated in tumor progression, metastasis, and pathological neovascularization, making it a functionally relevant target.[3]

Q2: What were the outcomes of the clinical trial for the first ADAM9-targeted ADC, IMGC936?

A2: The Phase 1/2 clinical trial (NCT04622774) for IMGC936, an ADAM9-targeted ADC, was terminated because the trial results did not meet the expected safety and efficacy targets.[4] While specific details of the adverse events have not been fully published, the discontinuation suggests that the therapeutic window was not optimal.[4]

Q3: Are there next-generation ADAM9-targeted ADCs in development?



A3: Yes, a second-generation ADAM9-targeted ADC, MGC-028, is currently in preclinical development. This ADC utilizes a different linker and payload system compared to IMGC936, which may help to overcome the limitations observed in the first-in-human study.[3]

Q4: What are the main biological functions of ADAM9 that could impact ADC efficacy?

A4: ADAM9 has two primary functions that can influence ADC efficacy:

- Proteolytic Activity (Shedding): ADAM9 can cleave and release the extracellular domains of
 various cell surface proteins, a process known as ectodomain shedding.[5][6] This can
 potentially include the shedding of the ADAM9 ectodomain itself, which could lead to the
 ADC binding to the shed antigen in the tumor microenvironment instead of the cell surface,
 thereby reducing internalization and efficacy.
- Non-Proteolytic Activity: ADAM9 interacts with integrins, particularly β1 integrins, to mediate cell-cell and cell-matrix interactions, which plays a role in cell migration and invasion.[3][5] This function is independent of its catalytic activity.

Q5: Do different isoforms of ADAM9 exist, and how might they affect ADC targeting?

A5: Yes, two alternatively spliced isoforms of ADAM9 have been identified: a transmembrane form (ADAM9-L) and a secreted form (ADAM9-S).[7][8] These isoforms can have opposing effects on cell migration.[7][9] The presence of a secreted isoform (ADAM9-S) could act as a "sink" for the ADC, binding to it in the extracellular space and preventing it from reaching the tumor cells. The relative expression of these isoforms in different tumor types is an important consideration for ADC development.[7]

Troubleshooting Guides

Problem 1: Low in vivo efficacy of an ADAM9-targeted ADC despite high in vitro cytotoxicity.



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Potential Cause	Troubleshooting Steps
High levels of shed ADAM9 in the tumor microenvironment	1. Quantify shed ADAM9: Measure the concentration of soluble ADAM9 in the tumor microenvironment and patient plasma using ELISA. 2. Correlate with ADC efficacy: Analyze the correlation between shed ADAM9 levels and ADC efficacy in preclinical models. 3. Consider alternative targeting strategies: Explore ADCs targeting epitopes less prone to shedding or bispecific antibodies that can bind to both shed and membrane-bound ADAM9.
Predominance of the secreted ADAM9-S isoform	1. Determine the ADAM9-L to ADAM9-S ratio: Use isoform-specific antibodies in western blotting or mass spectrometry to quantify the relative abundance of each isoform in tumor samples. 2. Evaluate isoform-specific binding: Assess the binding affinity of the ADC to both ADAM9-L and ADAM9-S.
Poor ADC internalization	1. Perform an internalization assay: Use flow cytometry or confocal microscopy with a pH-sensitive dye-labeled ADC to quantify the rate and extent of internalization in target cells (see Experimental Protocol 1). 2. Investigate the role of ADAM9's cytoplasmic domain: The cytoplasmic tail of ADAM9 interacts with proteins that regulate its trafficking. Investigate if mutations or alterations in this domain in your model system affect internalization.[5]
Development of resistance	1. Analyze ADAM9 expression post-treatment: Evaluate ADAM9 expression levels in tumors that have developed resistance to the ADC. 2. Investigate downstream signaling pathways: ADAM9 is known to be involved in resistance to chemotherapy.[10][11] Analyze key signaling



pathways (e.g., ATM-CHK2) for alterations in resistant tumors.[11]

Problem 2: Unexpected off-target toxicity in preclinical models.

Potential Cause	Troubleshooting Steps		
On-target, off-tumor toxicity due to ADAM9 expression in normal tissues	1. Comprehensive ADAM9 expression profiling: Perform immunohistochemistry (IHC) on a wide range of normal tissues to identify potential sites of off-target binding (see Data Presentation). 2. Dose-escalation studies: Carefully design dose- escalation studies in relevant animal models to determine the maximum tolerated dose (MTD).		
Premature release of the cytotoxic payload	1. Assess linker stability: Evaluate the stability of the linker in plasma from different species. 2. Optimize linker chemistry: Consider using more stable linkers to minimize premature payload release.		
"Bystander effect" affecting healthy cells	1. Perform a bystander killing assay: Co-culture target cells with non-target cells to assess the extent of killing of neighboring healthy cells (see Experimental Protocol 2). 2. Select payloads with limited cell permeability: If the bystander effect is a concern, consider using payloads that are less likely to diffuse out of the target cell.		

Data Presentation

Table 1: Summary of ADAM9 Expression in Selected Human Cancers and Normal Tissues



Tissue	Cancer Type	ADAM9 Expression Level in Cancer	ADAM9 Expression in Normal Tissue	Reference(s)
Lung	Non-Small Cell Lung Cancer	High	Low	[9]
Breast	Invasive Ductal Carcinoma	High	Low	[9]
Pancreas	Pancreatic Ductal Adenocarcinoma	High	Low	[9][12]
Prostate	Prostate Adenocarcinoma	High	Low	[13][14]
Kidney	Renal Cell Carcinoma	High	Low	[15]
Stomach	Gastric Adenocarcinoma	High	Low	[16]

Table 2: Investigational ADAM9-Targeted ADCs



ADC Name	Antibody	Linker	Payload	Develop ment Stage	Key Findings	Referenc e(s)
IMGC936	Humanized anti- ADAM9	Cleavable peptide	Maytansino id (DM21- C)	Phase 1/2 (Terminate d)	Did not meet safety and efficacy benchmark s.	[1][4]
MGC-028	Humanized anti- ADAM9	Not disclosed	Not disclosed	Preclinical	In developme nt as a second-generation ADC.	[3]
AEX6003(S442C)- DGN549	Anti- ADAM9	Cleavable peptide	Indolinobe nzodiazepi ne (DGN549)	Preclinical	Potent preclinical activity.	[17]

Experimental Protocols

Experimental Protocol 1: ADC Internalization Assay using Flow Cytometry

Objective: To quantify the rate and extent of internalization of an ADAM9-targeted ADC into cancer cells.

Materials:

- ADAM9-positive cancer cell line (e.g., NCI-H292)
- ADAM9-targeted ADC labeled with a pH-sensitive dye (e.g., pHrodo)
- Isotype control ADC labeled with the same dye



- Cell culture medium and supplements
- FACS buffer (PBS with 2% FBS)
- Flow cytometer

Procedure:

- Cell Preparation: Seed ADAM9-positive cells in a 96-well plate and allow them to adhere overnight.
- ADC Labeling: Label the ADAM9-targeted ADC and the isotype control ADC with a pH-sensitive dye according to the manufacturer's instructions. This dye is non-fluorescent at neutral pH but becomes fluorescent in the acidic environment of endosomes and lysosomes.
 [18]
- Incubation: Add the labeled ADCs to the cells at various concentrations and incubate at 37°C for different time points (e.g., 0, 1, 4, 24 hours). A 4°C control should be included to measure surface binding without internalization.
- Cell Harvesting: Wash the cells with cold PBS to remove unbound ADC. Detach the cells using a non-enzymatic cell dissociation solution.
- Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer. The increase in fluorescence intensity over time at 37°C compared to the 4°C control indicates internalization.[19][20]

Experimental Protocol 2: Bystander Killing Assay

Objective: To assess the ability of an ADAM9-targeted ADC to kill neighboring antigen-negative cells.

Materials:

- ADAM9-positive cancer cell line ("target cells")
- ADAM9-negative cell line ("bystander cells") labeled with a fluorescent protein (e.g., GFP)



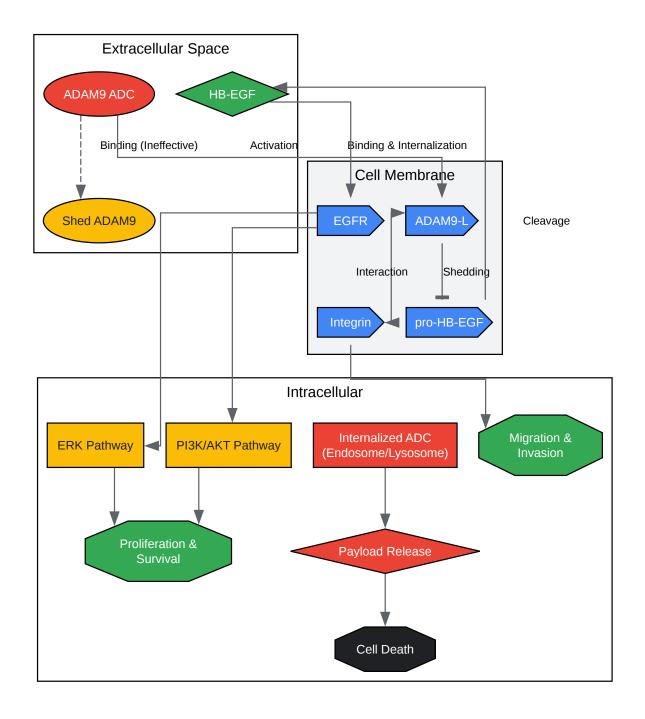
- ADAM9-targeted ADC
- Cell culture medium and supplements
- A real-time cell analyzer or fluorescence microscope

Procedure:

- Co-culture Setup: Seed a mixture of target and bystander cells at a defined ratio (e.g., 1:1,
 1:5) in a 96-well plate.[21]
- ADC Treatment: Add the ADAM9-targeted ADC at various concentrations to the co-culture.
- Monitoring Cell Viability: Monitor the viability of both cell populations over time (e.g., 72-96 hours) using a real-time cell analyzer that can distinguish between the two cell types based on the fluorescent label of the bystander cells.[22]
- Data Analysis: Quantify the reduction in the number of bystander cells in the presence of target cells and the ADC. This will determine the extent of the bystander effect.[21][23]

Visualizations

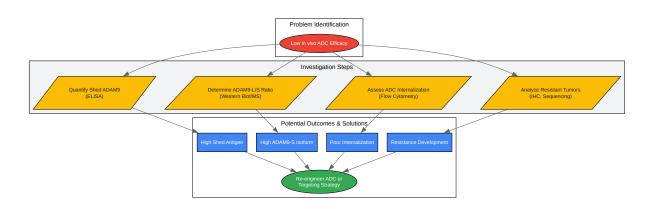




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Caption: ADAM9 signaling pathways and ADC mechanism of action.





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Caption: Troubleshooting workflow for low in vivo efficacy of ADAM9 ADCs.

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